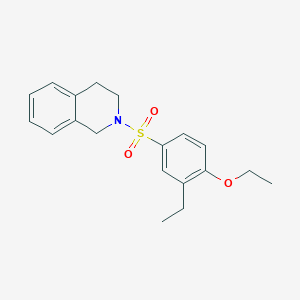

2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, compounds like “2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline” belong to the class of organic compounds known as benzenesulfonyl compounds. These are organic compounds containing a sulfonyl group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of a compound like this would be complex, with the benzenesulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring all contributing to the overall structure. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the sulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Anticancer Applications

THIQ derivatives have been recognized for their potential in anticancer drug discovery, with trabectedin (a compound featuring a THIQ scaffold) being approved by the US FDA for treating soft tissue sarcomas. The THIQ scaffold's versatility has led to the synthesis of various derivatives aimed at targeting different cancer types, highlighting its role in developing novel anticancer drugs with unique mechanisms of action (Singh & Shah, 2017). Additionally, the review by Faheem et al. (2021) underscores the importance of THIQ as a privileged scaffold in anticancer drug design, suggesting its significant potential for creating effective cancer therapies.

Neuroprotective and Antidepressant-Like Activity

The neuroprotective and antidepressant-like properties of THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been documented, demonstrating their potential in treating central nervous system disorders. These compounds exhibit mechanisms of action that include MAO inhibition and free radical scavenging, which are crucial in neuroprotection against various neurodegenerative diseases. The research supports the development of THIQ derivatives as novel drugs for treating depression and addiction, showcasing their therapeutic versatility (Antkiewicz‐Michaluk et al., 2018).

Environmental Remediation

THIQ derivatives have also been explored for their role in environmental remediation, particularly in the treatment of organic pollutants through enzymatic processes. The use of redox mediators to enhance the efficiency of pollutant degradation by enzymes presents a promising avenue for addressing the recalcitrant nature of certain compounds in wastewater. This approach underscores the potential of THIQ-related compounds in contributing to sustainable environmental practices and the treatment of industrial effluents (Husain & Husain, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWFJFIYHTUMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

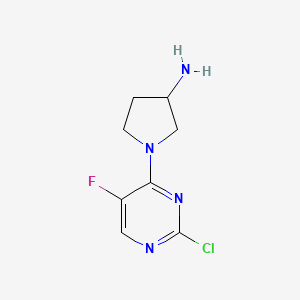

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

![N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)

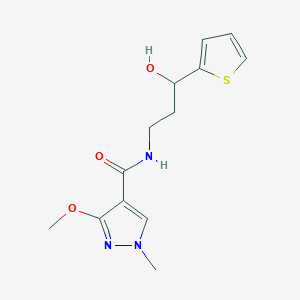

![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)

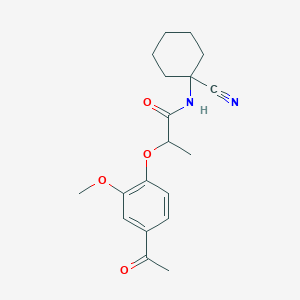

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)